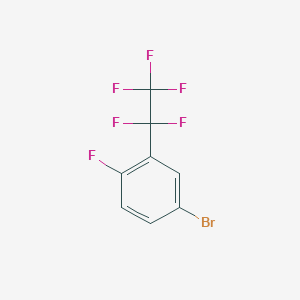

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the substituents and their positions on the benzene ring. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is indicated by NMR spectroscopy, with isomer interconversion upon heating . The synthesis of 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene provides insights into the structure of a sterically hindered retinoid analog, characterized by various spectroscopic methods and X-ray crystallography .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is explored in several studies. Nucleophilic aromatic substitution reactions are performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, leading to novel disubstituted benzenes . The protonation of halogen-containing benzenes in HF-SbF5 is studied, revealing the formation of stable benzenium ions and providing insights into the reactivity of these compounds under superacidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are diverse and depend on the nature and position of the substituents. The study of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows temperature-dependent behavior of NMR peaks due to rotational isomerism . The formation of benzenium ions from halogen-containing benzenes in HF-SbF5 and the resulting PMR spectra suggest specific structural and electronic effects due to the halogen substituents .

科学的研究の応用

Fluorinated Compounds in Synthesis

Fluorinated compounds are pivotal in various chemical syntheses due to their unique reactivity and the special properties imparted by fluorine atoms. For example, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound similar in structure to the one , has been developed, showcasing the importance of fluorinated intermediates in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, while not directly related to the specific structure of 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene, demonstrate the role of fluorinated compounds in supramolecular chemistry, contributing to applications ranging from nanotechnology to biomedical fields (Cantekin et al., 2012).

Fluorinated Graphite Intercalation Compounds

Research on fluorinated graphite intercalation compounds (FGICs) illustrates the significance of fluorine in modifying the physical properties of materials. These studies explore the dynamics, structure, and bonding within FGICs, underscoring the potential for developing new materials with tailored properties (Panich, 1993).

Environmental and Health Implications

Investigations into the environmental and health implications of fluorinated compounds, such as the microbial degradation of polyfluoroalkyl chemicals, are crucial. These studies address the environmental fate and effects of these persistent compounds, informing strategies for managing their impact (Liu & Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

The development of aqueous fluoroalkylation methods represents a stride towards more environmentally benign chemical processes. This research highlights the role of fluorinated compounds in green chemistry, emphasizing their incorporation into target molecules through mild and eco-friendly methods (Song et al., 2018).

特性

IUPAC Name |

4-bromo-1-fluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-4-1-2-6(10)5(3-4)7(11,12)8(13,14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTKOHHYNHFXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)